molecular formula C7H9NO5S B1439022 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid CAS No. 1087784-71-1

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid

Cat. No.: B1439022
CAS No.: 1087784-71-1
M. Wt: 219.22 g/mol
InChI Key: YPWRJNLSEWKOGW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is a heteroarylcarboxylic acid derivative known for its potential as a metallo-β-lactamase inhibitor. This compound has garnered attention due to its ability to inhibit enzymes that confer resistance to β-lactam antibiotics, making it a promising candidate in the fight against antibiotic-resistant bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid typically involves the reaction of 2,5-dimethylfuran with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfamoyl group. The carboxylic acid group is introduced through subsequent oxidation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted furan derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid involves the inhibition of metallo-β-lactamases, enzymes that hydrolyze β-lactam antibiotics and confer resistance to bacteria. The sulfamoyl group of the compound coordinates with zinc ions in the active site of the enzyme, preventing the hydrolysis of the antibiotic and restoring its efficacy . This interaction is crucial for the compound’s inhibitory activity and its potential therapeutic applications .

Properties

IUPAC Name

2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWRJNLSEWKOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) help identify bacteria producing subclass B1 metallo-β-lactamases?

A: SFC acts as a specific inhibitor of subclass B1 MβLs, which are enzymes produced by certain bacteria that confer resistance to carbapenem antibiotics []. The research describes the development of agar-based disk diffusion tests using SFC. In these tests, SFC's inhibitory action on B1 MβLs allows for the differentiation of bacteria producing these enzymes from those producing other types of carbapenemases. Essentially, the presence of SFC enhances the activity of certain antibiotics against bacteria specifically producing B1 MβLs, enabling their identification in laboratory settings [].

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